1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

PDE4 inhibition cognition allosteric modulation

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034508‑74‑0) is a synthetic small molecule belonging to the benzhydryl‑phenylurea class. Its structure integrates a benzhydryl (diphenylmethyl) group, a central urea linker, and a 4‑(pyridin‑4‑yl)piperidine moiety.

Molecular Formula C25H28N4O
Molecular Weight 400.526
CAS No. 2034508-74-0
Cat. No. B2996398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034508-74-0
Molecular FormulaC25H28N4O
Molecular Weight400.526
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30)
InChIKeyMEHZXPNIOKBART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea ─ Chemical Identity and Core Pharmacophore for Informed Procurement


1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034508‑74‑0) is a synthetic small molecule belonging to the benzhydryl‑phenylurea class. Its structure integrates a benzhydryl (diphenylmethyl) group, a central urea linker, and a 4‑(pyridin‑4‑yl)piperidine moiety [1]. The compound has been annotated in the MeSH database as a phosphodiesterase 4 (PDE4) inhibitor with procognitive effects, based on primary evidence from *Nature Biotechnology* [1]. However, publicly available quantitative pharmacological and selectivity data for this exact entity remain extremely sparse; the information below therefore distinguishes verifiable molecular features from class‑level inferences to support procurement decisions.

Why 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Cannot Be Freely Substituted by Other Benzhydryl‑Piperidine Ureas


Within the benzhydryl‑piperidine urea chemotype, the nature of the N‑substituent on the piperidine ring is a critical determinant of target engagement, selectivity, and pharmacokinetic behaviour. Even conservative replacements (e.g., methylsulfonyl, isonicotinoyl, or cyanopyrazinyl in place of pyridin‑4‑yl) can re‑orient the terminal heterocycle, alter hydrogen‑bonding capacity, and shift the compound’s preference among PDE4 subtypes or unrelated off‑targets [1]. Because the pyridin‑4‑yl group provides a specific nitrogen lone‑pair geometry and π‑stacking surface that is not recapitulated by other six‑membered heterocycles, generic substitution with an in‑class analog risks loss of the desired biochemical profile. The following sections catalogue the limited but actionable quantitative evidence that substantiates why this particular substitution pattern warrants focused evaluation.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Compared with Closest Structural Analogs


Annotated PDE4 Inhibitor Classification ─ Class‑Level Inference from MeSH Curation

The compound is classified by the National Library of Medicine as a phosphodiesterase 4 (PDE4) inhibitor with procognitive effects, a designation derived from the 2010 *Nature Biotechnology* study that disclosed allosteric PDE4D modulators [1]. While the abstract of that study reports that the designed allosteric modulators achieve an I₍max₎ of approximately 80–90 % inhibition without fully abolishing enzymatic activity, the specific IC₅₀ or I₍max₎ value for 1‑benzhydryl‑3‑((1‑(pyridin‑4‑yl)piperidin‑4‑yl)methyl)urea is not publicly dissected. This annotation nonetheless places the compound within a mechanistically distinct subset of PDE4 ligands (negative allosteric modulators) that, unlike classical active‑site inhibitors, preserve a residual cAMP‑hydrolysing capacity, a feature linked to reduced emetic liability [1].

PDE4 inhibition cognition allosteric modulation

Differentiation from Methylsulfonyl Analog via Calculated Physicochemical Descriptors

When the pyridin‑4‑yl group is replaced by a methylsulfonyl moiety (yielding 1‑benzhydryl‑3‑((1‑(methylsulfonyl)piperidin‑4‑yl)methyl)urea), the hydrogen‑bond acceptor count increases and molecular polarity shifts. Although no experimental logP or solubility data are published for either compound, in silico calculations (performed using the XLogP3 algorithm) estimate a logP of approximately 3.8 for the target compound versus roughly 2.9 for the methylsulfonyl analog [1]. This difference of ~0.9 log units suggests that the pyridin‑4‑yl derivative is more lipophilic, which may influence blood‑brain barrier penetration and metabolic stability. Additionally, the pyridine nitrogen (pKₐ ≈ 5.2) renders the compound partially ionisable at physiological pH, whereas the methylsulfonyl analog remains neutral, potentially affecting solubility and protein binding [1].

physicochemical properties lipophilicity solubility

Distinct Hydrogen‑Bonding Surface Relative to Isonicotinoyl Analog

Replacing the pyridin‑4‑yl substituent with an isonicotinoyl group (i.e., a carbonyl inserted between the piperidine nitrogen and the pyridine ring) fundamentally alters the hydrogen‑bonding pharmacophore. The target compound presents a pyridine nitrogen as a direct hydrogen‑bond acceptor, whereas the isonicotinoyl analog converts this nitrogen into an amide carbonyl oxygen, which is a stronger hydrogen‑bond acceptor but also introduces conformational rigidity and additional steric bulk [1]. In PDE4 crystal structures reported for related allosteric modulators, the regulatory domain closure is sensitive to the precise positioning of heterocyclic acceptors; therefore, the target compound’s pyridin‑4‑yl geometry is expected to engage the UCR2/CR3 regulatory interface differently than the isonicotinoyl analog, although quantitative binding data for this specific pair are lacking [1].

molecular recognition hydrogen bonding SAR

Application Scenarios for 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


CNS‑Oriented PDE4 Allosteric Modulator Screening Libraries

Given its MeSH annotation as a PDE4 inhibitor with procognitive effects [1], the compound can serve as a starting point for assembling focused screening libraries aimed at identifying allosteric modulators of PDE4D for Alzheimer’s disease, Huntington’s disease, or schizophrenia, where brain‑penetrant PDE4 modulation is therapeutically relevant. Its calculated logP of ≈ 3.8 suggests passive blood‑brain barrier permeability, although experimental confirmation is required.

Structure‑Activity Relationship (SAR) Exploration of the Piperidine N‑Substituent

The compound’s pyridin‑4‑yl group offers a distinct hydrogen‑bond acceptor geometry compared to methylsulfonyl, isonicotinoyl, or cyanopyrazinyl analogs. Medicinal chemistry groups can use this compound as a comparator to probe how variations in the piperidine N‑substituent affect PDE4 subtype selectivity, cellular potency, and off‑target profiles [1].

In Vitro Selectivity Profiling Against PDE4 Isoforms

Because the allosteric modulators described in the foundational 2010 *Nature Biotechnology* paper show differential effects on PDE4D versus PDE4A/B/C, this compound—if it indeed belongs to that chemotype—can be profiled in recombinant PDE4 isoform assays to establish its selectivity fingerprint. Such data would directly address the current gap in publicly available quantitative information.

Quote Request

Request a Quote for 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.